molecular formula C25H33N3O4 B11543251 4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11543251
M. Wt: 439.5 g/mol
InChI Key: RVKIIJZONJJIOY-LGUFXXKBSA-N
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Description

4-(Decyloxy)-N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzohydrazide core with a decyloxy group and a nitrophenylmethylidene substituent, making it a molecule of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 4-decyloxybenzoic acid with hydrazine hydrate to form the benzohydrazide core.

    Introduction of the Nitrophenylmethylidene Group: The benzohydrazide is then reacted with 2-methyl-5-nitrobenzaldehyde under acidic conditions to introduce the nitrophenylmethylidene group, resulting in the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The decyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides (RO-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different alkoxy groups replacing the decyloxy group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime
  • 4-(Decyloxy)-2-hydroxyphenyl)(phenyl)methanone

Uniqueness

4-(Decyloxy)-N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of a benzohydrazide core with a decyloxy group and a nitrophenylmethylidene substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

4-decoxy-N-[(E)-(2-methyl-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H33N3O4/c1-3-4-5-6-7-8-9-10-17-32-24-15-12-21(13-16-24)25(29)27-26-19-22-18-23(28(30)31)14-11-20(22)2/h11-16,18-19H,3-10,17H2,1-2H3,(H,27,29)/b26-19+

InChI Key

RVKIIJZONJJIOY-LGUFXXKBSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])C

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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